

Investigating synergistic effects of Cyclo(Phe-Pro) with antibiotics.

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Compound of Interest

Compound Name: Cyclo(Phe-Pro)

Cat. No.: B1159608

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Unveiling the Synergy: Cyclo(Phe-Pro) as an Antibiotic Adjuvant

A detailed comparison guide for researchers and drug development professionals investigating the synergistic effects of **Cyclo(Phe-Pro)** with conventional antibiotics.

The cyclic dipeptide **Cyclo(Phe-Pro)** (cFP) has emerged as a promising agent in the fight against antibiotic resistance, demonstrating significant synergistic activity when combined with a variety of conventional antibiotics. This guide provides an objective comparison of cFP's performance in combination with different antibiotics, supported by experimental data from checkerboard assays, time-kill curve analyses, and biofilm inhibition studies. Detailed methodologies for these key experiments are provided, alongside visualizations of experimental workflows and the signaling pathways influenced by cFP.

Quantitative Analysis of Synergistic Activity

The synergistic potential of **Cyclo(Phe-Pro)** with various antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 1.0 suggests partial synergy or an additive effect, > 1.0 to < 4.0 signifies indifference, and a FICI of ≥ 4.0 indicates antagonism.

A study by Sarankumar et al. (2023) systematically evaluated the FICI of **Cyclo(Phe-Pro)** in combination with ten commercially available antibiotics against a panel of Gram-positive and

Gram-negative bacteria. The results, summarized in the table below, highlight the broad-spectrum synergistic potential of cFP, particularly with cell wall synthesis inhibitors.[\[1\]](#)

Antibiotic	Target Organism	MIC of Antibiotic Alone (µg/mL)	MIC of Cyclo(Phe-Pro) Alone (µg/mL)	MIC of Antibiotic in Combination (µg/mL)	MIC of Cyclo(Phe-Pro) in Combination (µg/mL)	FICI	Interpretation
Ampicillin	Bacillus sp.	25	200	6.25	50	0.5	Synergy
Amoxicillin	Bacillus sp.	50	200	12.5	50	0.5	Synergy
Azithromycin	Bacillus sp.	100	200	25	50	0.5	Synergy
Cefadroxil	Bacillus sp.	50	200	12.5	50	0.5	Synergy
Cefixime	Bacillus sp.	100	200	50	50	0.75	Partial Synergy
Ciprofloxacin	Bacillus sp.	25	200	12.5	50	0.75	Partial Synergy
Erythromycin	Bacillus sp.	50	200	25	50	0.75	Partial Synergy
Levofloxacin	Bacillus sp.	100	200	50	50	0.75	Partial Synergy
Ofloxacin	Bacillus sp.	50	200	25	50	0.75	Partial Synergy
Sulfamethoxazole	Bacillus sp.	100	200	50	50	0.75	Partial Synergy
Ampicillin	E. coli	50	200	25	50	0.75	Partial Synergy
Amoxicillin	E. coli	100	200	25	50	0.5	Synergy

Azithromycin	E. coli	50	200	12.5	50	0.5	Synergy
Cefadroxil	E. coli	100	200	25	50	0.5	Synergy
Cefixime	E. coli	50	200	12.5	50	0.5	Synergy
Ciprofloxacin	E. coli	100	200	50	50	0.75	Partial Synergy
Erythromycin	E. coli	50	200	12.5	50	0.5	Synergy
Levofloxacin	E. coli	100	200	50	50	0.75	Partial Synergy
Ofloxacin	E. coli	50	200	25	50	0.75	Partial Synergy
Sulfamethoxazole	E. coli	100	200	50	50	0.75	Partial Synergy
Ampicillin	K. pneumoniae	100	200	50	50	0.75	Partial Synergy
Amoxicillin	K. pneumoniae	50	200	12.5	50	0.5	Synergy
Azithromycin	K. pneumoniae	100	200	25	50	0.5	Synergy
Cefadroxil	K. pneumoniae	50	200	12.5	50	0.5	Synergy
Cefixime	K. pneumoniae	100	200	25	50	0.5	Synergy

Ciprofloxacin	K. pneumoniae	50	200	25	50	0.75	Partial Synergy
Erythromycin	K. pneumoniae	100	200	25	50	0.5	Synergy
Levofloxacin	K. pneumoniae	50	200	25	50	0.75	Partial Synergy
Ofloxacin	K. pneumoniae	100	200	50	50	0.75	Partial Synergy
Sulfamethoxazole	K. pneumoniae	50	200	25	50	0.75	Partial Synergy
Ampicillin	Proteus sp.	50	200	25	50	0.75	Partial Synergy
Amoxicillin	Proteus sp.	100	200	25	50	0.5	Synergy
Azithromycin	Proteus sp.	50	200	12.5	50	0.5	Synergy
Cefadroxil	Proteus sp.	100	200	25	50	0.5	Synergy
Cefixime	Proteus sp.	50	200	12.5	50	0.5	Synergy
Ciprofloxacin	Proteus sp.	100	200	50	50	0.75	Partial Synergy
Erythromycin	Proteus sp.	50	200	12.5	50	0.5	Synergy
Levofloxacin	Proteus sp.	100	200	50	50	0.75	Partial Synergy

Ofloxacin	Proteus sp.	50	200	25	50	0.75	Partial Synergy
Sulfamet hoxazole	Proteus sp.	100	200	50	50	0.75	Partial Synergy
Ampicillin	P. aeruginosa	100	200	50	50	0.75	Partial Synergy
Amoxicillin	P. aeruginosa	50	200	12.5	50	0.5	Synergy
Azithromycin	P. aeruginosa	100	200	25	50	0.5	Synergy
Cefadroxi l	P. aeruginosa	50	200	12.5	50	0.5	Synergy
Cefixime	P. aeruginosa	100	200	25	50	0.5	Synergy
Ciprofloxacin	P. aeruginosa	50	200	25	50	0.75	Partial Synergy
Erythromycin	P. aeruginosa	100	200	25	50	0.5	Synergy
Levofloxacin	P. aeruginosa	50	200	25	50	0.75	Partial Synergy
Ofloxacin	P. aeruginosa	100	200	50	50	0.75	Partial Synergy

Sulfamet hoxazole	P. aerugino sa	50	200	25	50	0.75	Partial Synergy
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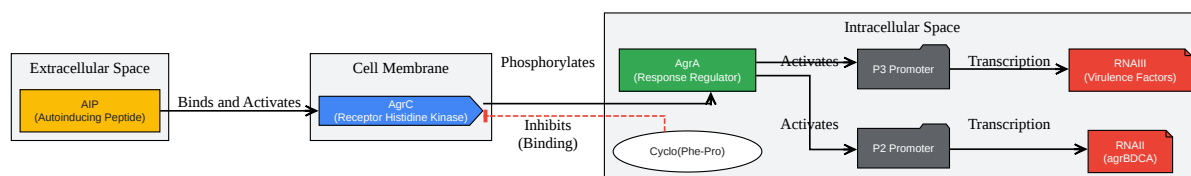
Data sourced from Sarankumar et al. (2023).[1]

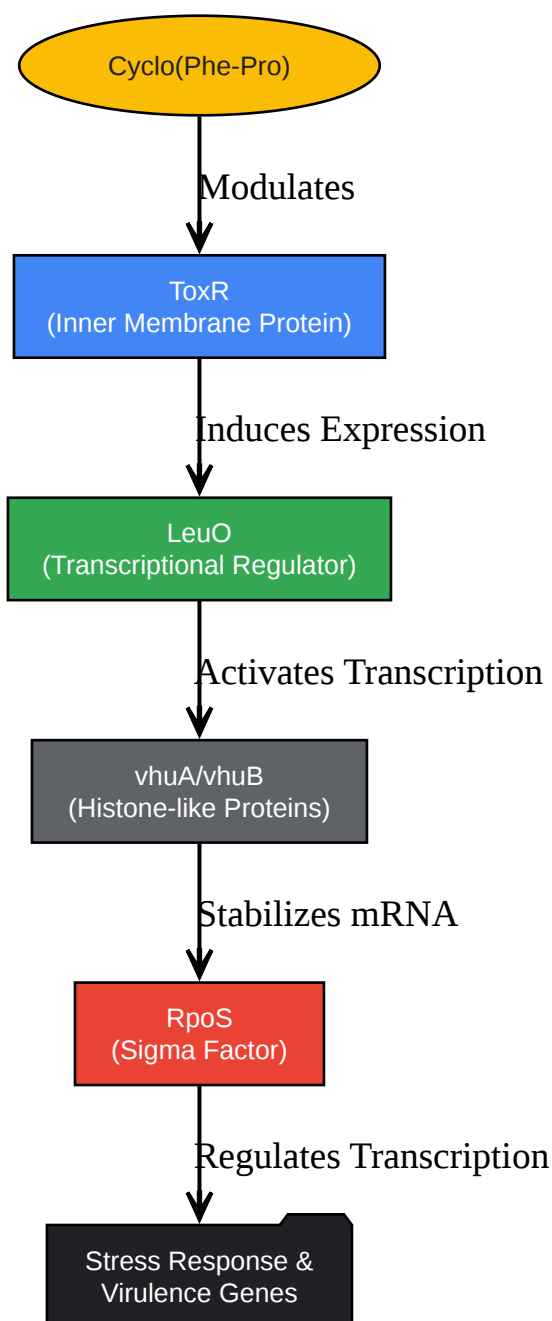
Mechanisms of Synergistic Action

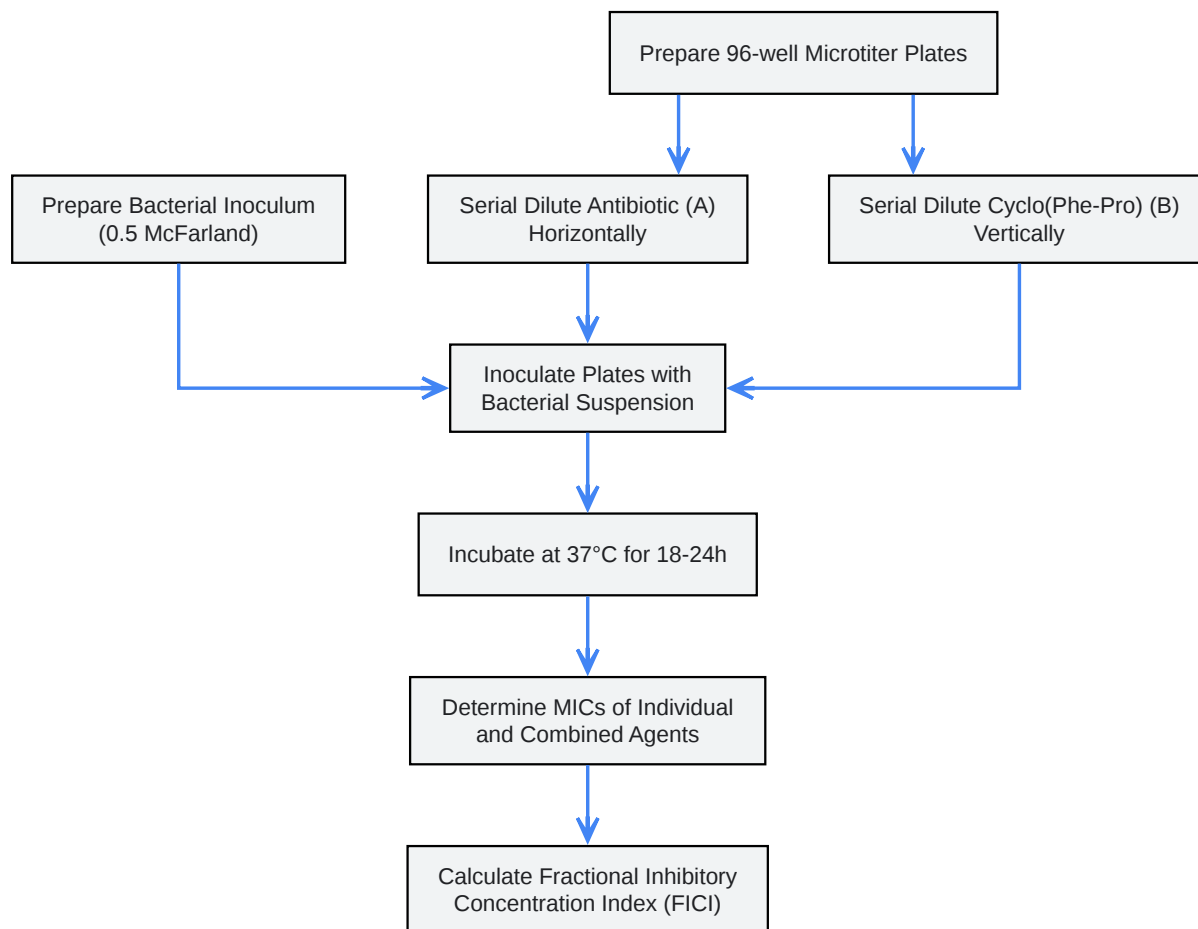
The synergistic effects of **Cyclo(Phe-Pro)** are primarily attributed to its ability to interfere with bacterial communication and virulence mechanisms, particularly quorum sensing (QS) and biofilm formation.

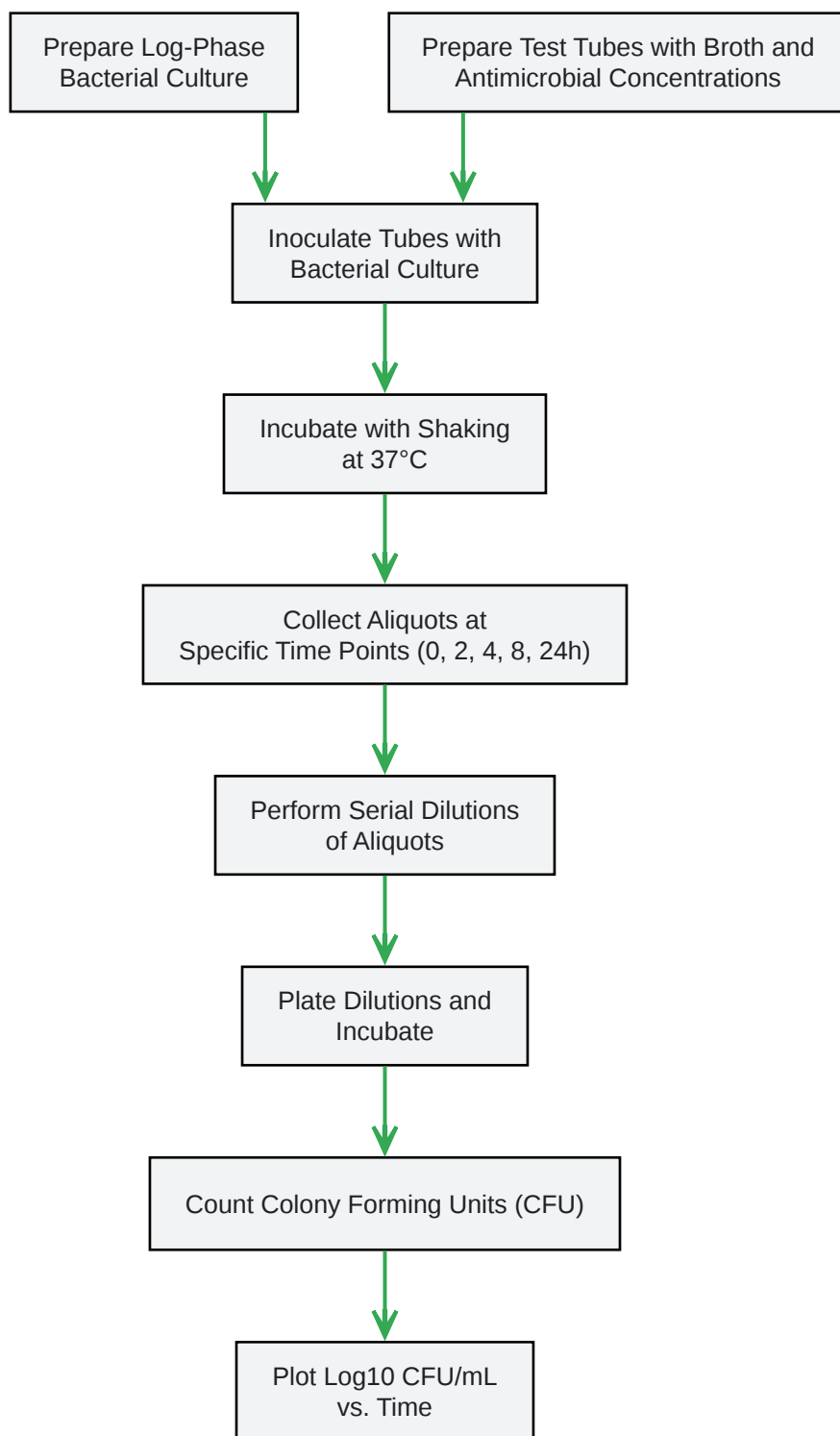
Quorum Sensing Inhibition in *Staphylococcus aureus*

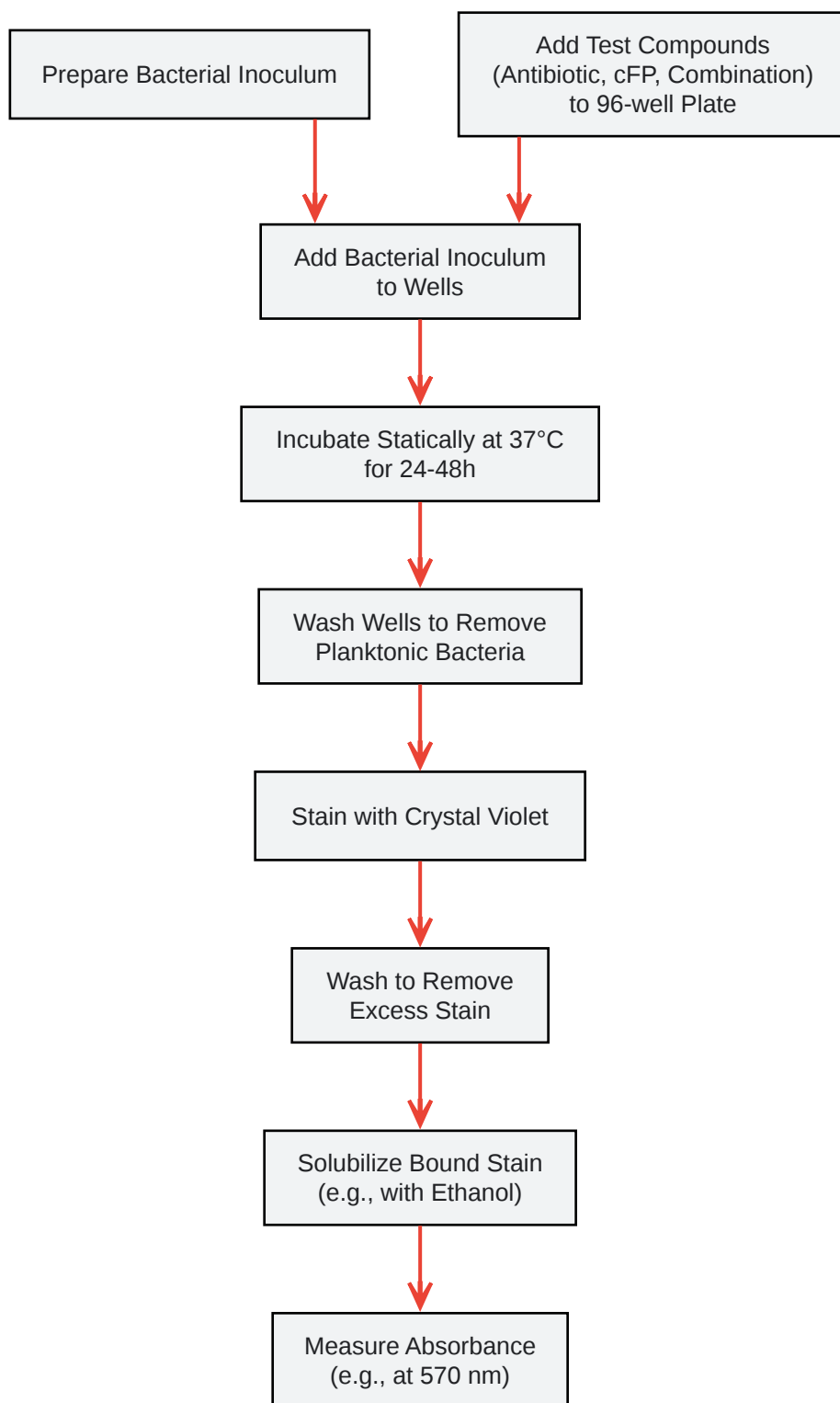
In *Staphylococcus aureus*, the accessory gene regulator (agr) system is a key quorum-sensing pathway that controls the expression of virulence factors. **Cyclo(Phe-Pro)** has been shown to inhibit this system, thereby reducing the production of toxins and other virulence factors. This inhibition is believed to make the bacteria more susceptible to the action of conventional antibiotics. The binding of cFP is speculated to be to AgrC, a key receptor in this pathway.[2]











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References

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